PC Biotin-PEG3-alkyne

Description

Properties

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHZIAGPIYYJMG-MJUSKHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PC Biotin-PEG3-alkyne for Advanced Chemoproteomics

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

PC Biotin-PEG3-alkyne is a sophisticated chemical probe designed for the selective enrichment and release of biomolecules in complex biological samples. This trifunctional reagent integrates three key chemical moieties: a photocleavable (PC) linker , a biotin (B1667282) handle for high-affinity purification, and a terminal alkyne group for covalent modification of target molecules via "click chemistry."

The alkyne group allows for the specific and efficient labeling of azide-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] The incorporated biotin moiety serves as a powerful affinity tag, enabling the capture and enrichment of labeled biomolecules using streptavidin- or neutravidin-coated resins.[3] Crucially, the photocleavable linker, typically a 2-nitrobenzyl group, permits the mild and specific release of the captured biomolecules upon exposure to near-UV light (around 365 nm), leaving the biotin tag behind on the resin.[4][5][6] This feature is particularly advantageous for downstream applications such as mass spectrometry, where the presence of a large biotin tag can interfere with analysis.

The PEG3 (triethylene glycol) spacer enhances the water solubility of the reagent and the resulting conjugates, minimizing non-specific binding and improving biocompatibility.[6]

This unique combination of features makes PC Biotin-PEG3-alkyne an invaluable tool for a range of applications, including:

-

Chemoproteomics: Identifying the protein targets of small molecules or post-translational modifications.

-

Drug Discovery: Elucidating drug-target engagement and off-target effects.

-

Activity-Based Protein Profiling (ABPP): Characterizing the activity of entire enzyme families.

-

Biomarker Discovery: Isolating and identifying disease-specific proteins from complex biological fluids or tissues.

Physicochemical Properties

A summary of the key quantitative data for PC Biotin-PEG3-alkyne is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [5] |

| Molecular Weight | 780.89 g/mol | [5] |

| Purity | Typically ≥95% | [5] |

| Appearance | Solid/liquid | |

| Storage Conditions | -20°C, protect from light | [6] |

| Photocleavage Wavelength | ~365 nm | [5][6] |

| Photocleavage Light Intensity | 1-5 mW/cm² | [6] |

Experimental Protocols

The following protocols provide a detailed methodology for the application of PC Biotin-PEG3-alkyne in a typical peptide-centric chemoproteomics workflow, adapted from established methodologies.

Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified proteins in a cell lysate with PC Biotin-PEG3-alkyne.

Materials:

-

Cell lysate containing azide-modified proteins

-

PC Biotin-PEG3-alkyne

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

-

Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

-

Protein labeling buffer (e.g., PBS)

Procedure:

-

Thaw the cell lysate and adjust the protein concentration to 1-5 mg/mL with protein labeling buffer.

-

Add PC Biotin-PEG3-alkyne to the lysate to a final concentration of 100-200 µM.

-

Add THPTA solution to a final concentration of 2 mM. Vortex briefly to mix.

-

Add CuSO₄ solution to a final concentration of 0.2 mM. Vortex briefly to mix.

-

Initiate the click reaction by adding sodium ascorbate solution to a final concentration of 3 mM. Vortex briefly to mix.

-

Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle rotation.

-

The protein sample is now biotinylated and ready for enrichment.

Enrichment of Biotinylated Peptides

This protocol details the enrichment of biotinylated peptides from the labeled protein sample following proteolytic digestion.

Materials:

-

Biotinylated protein sample from the previous step

-

Urea (B33335) (8 M in 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (2% SDS in 50 mM Tris-HCl, pH 7.5)

-

Wash Buffer 2 (1% SDS, 1 M NaCl, 5 mM EDTA in 50 mM Tris-HCl, pH 7.5)

-

Wash Buffer 3 (8 M Urea in 100 mM Tris-HCl, pH 8.5)

-

Wash Buffer 4 (20% Acetonitrile in 100 mM Ammonium (B1175870) Bicarbonate)

Procedure:

-

Protein Denaturation and Digestion:

-

Add urea to the biotinylated protein sample to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample 4-fold with 100 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

-

-

Peptide Capture:

-

Acidify the peptide solution with formic acid to a final concentration of 1%.

-

Equilibrate the streptavidin-coated magnetic beads by washing three times with Wash Buffer 1.

-

Add the acidified peptide solution to the equilibrated beads and incubate for 2 hours at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with the following buffers:

-

3 times with Wash Buffer 1

-

3 times with Wash Buffer 2

-

3 times with Wash Buffer 3

-

3 times with Wash Buffer 4

-

-

Photocleavage and Elution for Mass Spectrometry

This protocol describes the release of the captured peptides from the streptavidin beads for subsequent mass spectrometry analysis.

Materials:

-

Peptide-bound streptavidin beads from the previous step

-

Photocleavage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

UV Lamp (365 nm)

-

C18 desalting spin tips

Procedure:

-

After the final wash, resuspend the beads in 50-100 µL of Photocleavage Buffer.

-

Transfer the bead slurry to a UV-transparent plate or tube.

-

Expose the bead slurry to 365 nm UV light with an intensity of 1-5 mW/cm² for 20-30 minutes at 4°C or on ice. The optimal irradiation time may need to be determined empirically.

-

Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted, tag-free peptides.

-

Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.

-

Dry the purified peptides in a vacuum centrifuge.

-

Resuspend the peptides in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Visualized Workflows and Logical Relationships

General Chemoproteomics Workflow

The following diagram illustrates the overall experimental workflow for using PC Biotin-PEG3-alkyne in a peptide-centric chemoproteomics experiment.

Mechanism of Photocleavage

The diagram below outlines the chemical transformation during the photocleavage of the 2-nitrobenzyl linker.

References

- 1. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PC Biotin-PEG3-alkyne: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of PC Biotin-PEG3-alkyne, a versatile photocleavable biotinylation reagent. This document is intended to serve as a valuable resource for researchers in the fields of bioconjugation, proteomics, and drug development, offering detailed insights into its chemical characteristics and experimental utility.

Core Structure and Properties

PC Biotin-PEG3-alkyne is a sophisticated chemical tool composed of four key functional moieties: a photocleavable (PC) linker , a biotin (B1667282) molecule, a triethylene glycol (PEG3) spacer, and a terminal alkyne group. This unique combination of components imparts multifunctional capabilities, enabling its use in a wide array of advanced biochemical applications.

The central feature of this reagent is the photocleavable linker, which allows for the release of biotinylated molecules from streptavidin or avidin (B1170675) matrices under mild UV irradiation, typically around 365 nm.[1] This property is particularly advantageous for the gentle elution of target molecules without the need for harsh denaturing conditions.[2]

The biotin group provides a high-affinity binding handle for streptavidin, a well-established system for purification, immobilization, and detection.[] The hydrophilic PEG3 spacer enhances the water solubility of the reagent and the resulting conjugates, while also minimizing steric hindrance.[4][5] The terminal alkyne group facilitates covalent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7]

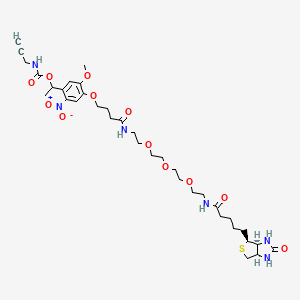

Molecular Structure

The chemical structure of PC Biotin-PEG3-alkyne is depicted below.

References

- 1. PC Biotin-PEG3-alkyne, CAS 1869922-24-6 | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 4. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]

- 5. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to Photocleavable Biotin Reagents: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core properties, applications, and methodologies associated with photocleavable (PC) biotin (B1667282) reagents. These reagents are invaluable tools in molecular biology, proteomics, and drug discovery, enabling the reversible labeling and isolation of biomolecules. The ability to release a biotinylated molecule with spatiotemporal control using light overcomes a key limitation of the strong, essentially irreversible biotin-streptavidin interaction.

Core Principles of Photocleavable Biotin Reagents

Photocleavable biotin reagents consist of three key functional components: a biotin moiety, a photocleavable linker, and a reactive group for conjugation to target biomolecules.[1] The biotin group provides a high-affinity handle for capture by avidin (B1170675) or streptavidin. The photocleavable linker, typically containing a nitrobenzyl group or other light-sensitive moiety, can be cleaved upon exposure to UV light of a specific wavelength.[2] This cleavage releases the captured biomolecule in its native, unaltered form.[3][4] The reactive group dictates the type of biomolecule that can be labeled, with common options targeting primary amines, sulfhydryls, or carboxyl groups.

Properties of Common Photocleavable Biotin Reagents

The selection of a suitable photocleavable biotin reagent depends on the specific application and the nature of the target biomolecule. Key parameters to consider include the cleavage wavelength, efficiency, spacer arm length, and the type of reactive group.

| Reagent Type | Photocleavable Linker | Typical Cleavage Wavelength (nm) | Cleavage Time | Reactive Group | Target Biomolecule |

| PC-Biotin-NHS Ester | 2-Nitrobenzyl | 300-365 | < 5 minutes | N-Hydroxysuccinimide Ester | Proteins, peptides, and other molecules with primary amines |

| PC-Biotin-Maleimide | 2-Nitrobenzyl | 300-365 | < 5 minutes | Maleimide | Molecules with sulfhydryl groups (e.g., cysteine residues in proteins) |

| PC-Biotin-Azide | 2-Nitrobenzyl | ~365 | Varies | Azide | Alkynylated biomolecules (via Click Chemistry) |

| PC-Biotin-Phosphoramidite | 2-Nitrobenzyl | 300-350 | < 5 minutes | Phosphoramidite | Oligonucleotides (5' terminus) |

| PC-Biotin-Dopamine Conjugate | 8-Quinolinyl Benzenesulfonate | 300-330 | Varies | Dopamine | Specific protein targets |

Note: Cleavage times and efficiencies can vary depending on the light source intensity, distance from the sample, and buffer conditions.

Experimental Protocols

General Workflow for Affinity Purification using PC-Biotin

The following diagram illustrates a typical workflow for the capture and release of a target protein using a photocleavable biotin reagent.

Caption: A generalized workflow for the affinity purification of a target protein using a photocleavable biotin reagent.

Detailed Protocol for Labeling Proteins with PC-Biotin-NHS Ester

This protocol provides a general guideline for labeling proteins with primary amines using a photocleavable biotin N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

PC-Biotin-NHS Ester (dissolved in anhydrous DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

-

Reagent Preparation: Immediately before use, dissolve the PC-Biotin-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the PC-Biotin-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Gentle mixing during incubation is recommended.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol for Photocleavage and Elution

Materials:

-

Immobilized biotinylated molecule on streptavidin-coated support (e.g., magnetic beads, agarose (B213101) resin)

-

Photocleavage buffer (e.g., PBS, pH 7.4)

-

UV lamp with an emission peak between 300-365 nm (the specific wavelength depends on the PC-linker)

Procedure:

-

Washing: Wash the streptavidin support with the immobilized biotinylated molecule extensively with a suitable wash buffer to remove any non-specifically bound molecules.

-

Resuspension: Resuspend the support in a photocleavage buffer.

-

Irradiation: Expose the sample to UV light. The duration and intensity of the UV exposure will need to be optimized. For example, a Black Ray XX-15 UV lamp at a distance of 15 cm can achieve complete cleavage in under 5 minutes.[5] It is crucial to perform this step in a temperature-controlled environment if the target molecule is sensitive to heat.

-

Elution: After irradiation, centrifuge the support and collect the supernatant containing the released, unmodified target molecule. The streptavidin support with the cleaved biotin and linker can be discarded.

Applications in Research and Drug Development

The unique properties of photocleavable biotin reagents make them suitable for a wide range of applications.

Affinity Purification and Mass Spectrometry

One of the primary applications is in the gentle elution of protein complexes for subsequent analysis by mass spectrometry. The ability to release the target protein without harsh chemical treatments or detergents preserves protein-protein interactions and post-translational modifications.

Caption: Workflow for identifying protein-protein interactions using PC-biotin and mass spectrometry.

Spatiotemporal Control in Cellular Studies

Photocleavable biotin reagents can be used to control the activity of "caged" biomolecules within living cells.[5][6] A biotinylated molecule can be tethered and inactivated, and its function can be restored at a specific time and location within the cell by a focused beam of light.

Reversible Surface Immobilization

In single-molecule studies and biosensor applications, photocleavable biotin allows for the reversible immobilization of biomolecules onto a surface.[7] This enables the reuse of expensive sensor chips and the sequential analysis of different molecules on the same surface.

Synthesis of Photocleavable Biotin Reagents

The synthesis of a photocleavable biotin reagent generally involves a multi-step process. A common strategy for synthesizing a PC-Biotin-NHS ester is outlined below. This involves the synthesis of a photocleavable linker, followed by its conjugation to biotin and finally the activation of a carboxyl group to an NHS ester.

Caption: A simplified schematic of a synthetic pathway for a PC-Biotin-NHS ester.

References

- 1. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 2. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 6. Photocleavable PC Biotin Oligo Modification [biosyn.com]

- 7. Make: Projects [partner.projectboard.world]

An In-Depth Technical Guide to Click Chemistry with PC Biotin-PEG3-alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PC Biotin-PEG3-alkyne, a versatile reagent for click chemistry applications. We will delve into its core properties, experimental protocols for its use, and its application in cutting-edge research areas such as quantitative proteomics and the development of targeted therapeutics.

Introduction to PC Biotin-PEG3-alkyne

PC Biotin-PEG3-alkyne is a powerful trifunctional molecule designed for modern bioconjugation techniques. Its structure consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling highly specific and robust capture and purification of labeled biomolecules.

-

Photocleavable (PC) Linker: A light-sensitive linker that allows for the controlled release of captured biomolecules under mild UV irradiation, preserving their integrity for downstream analysis.

-

PEG3-alkyne: A triethylene glycol spacer coupled to a terminal alkyne group. The PEG spacer enhances aqueous solubility and minimizes steric hindrance, while the alkyne group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

This unique combination of features makes PC Biotin-PEG3-alkyne an invaluable tool for a range of applications, including affinity-based protein profiling, target identification, and the synthesis of complex biomolecular conjugates.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of PC Biotin-PEG3-alkyne is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₂N₆O₁₂S | |

| Molecular Weight | 780.89 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at -20°C, protected from light and moisture | |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents |

Handling Precautions: PC Biotin-PEG3-alkyne is sensitive to light and moisture. It is recommended to handle the reagent in a controlled environment, minimizing exposure to light and humidity. For long-term storage, it should be kept at -20°C in a tightly sealed container.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of PC Biotin-PEG3-alkyne readily participates in CuAAC reactions with azide-functionalized molecules. This "click" reaction is highly efficient, specific, and biocompatible, making it ideal for labeling complex biological samples.

General CuAAC Reaction Parameters

The table below summarizes typical reaction conditions for CuAAC using PC Biotin-PEG3-alkyne. Please note that these are starting points, and optimization may be necessary for specific applications.

| Parameter | Recommended Range | Notes |

| PC Biotin-PEG3-alkyne Concentration | 10-100 µM | Higher concentrations may be required for less efficient reactions. |

| Azide-Containing Molecule | 1-1.5 molar equivalents relative to the alkyne | |

| Copper(I) Source | 50-100 µM CuSO₄ with a reducing agent, or a Cu(I) salt | Sodium ascorbate (B8700270) is a commonly used reducing agent. |

| Copper Ligand | 1-5 molar equivalents relative to copper | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are frequently used to stabilize the Cu(I) catalyst and improve reaction efficiency. |

| Solvent | Aqueous buffers (e.g., PBS, Tris) with co-solvents (e.g., DMSO, t-butanol) | The choice of co-solvent depends on the solubility of the reactants. |

| Reaction Temperature | Room temperature (20-25°C) | |

| Reaction Time | 1-4 hours | Reaction progress can be monitored by LC-MS. |

Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general procedure for the biotinylation of an azide-containing protein using PC Biotin-PEG3-alkyne.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

PC Biotin-PEG3-alkyne

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Stock Solutions:

-

Dissolve PC Biotin-PEG3-alkyne in anhydrous DMSO to a final concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with PC Biotin-PEG3-alkyne stock solution to achieve a final concentration of 100-200 µM.

-

Add the THPTA solution to a final concentration of 500 µM.

-

Add the CuSO₄ solution to a final concentration of 100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Quantification of Biotinylation (Optional):

-

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Affinity Purification and Photocleavage

A key advantage of PC Biotin-PEG3-alkyne is the ability to release the captured biomolecules from streptavidin resin using UV light.

Photocleavage Parameters

| Parameter | Recommended Conditions | Notes |

| UV Wavelength | 365 nm | |

| UV Intensity | 1-5 mW/cm² | Higher intensity may lead to photodamage of sensitive biomolecules. |

| Irradiation Time | 5-30 minutes | Cleavage efficiency should be optimized for each application. |

| Cleavage Buffer | Non-UV absorbing buffers (e.g., PBS, Tris) |

Experimental Protocol: Affinity Purification and Photocleavage

This protocol outlines the enrichment of a biotinylated protein and its subsequent release from streptavidin beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS)

-

UV lamp (365 nm)

Procedure:

-

Binding:

-

Incubate the biotinylated protein sample with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Photocleavage:

-

Resuspend the beads in a suitable Elution Buffer in a UV-transparent microcentrifuge tube.

-

Irradiate the sample with a 365 nm UV lamp for 10-20 minutes on ice.

-

-

Elution:

-

Pellet the beads and carefully collect the supernatant containing the cleaved protein.

-

Applications in Research and Drug Development

PC Biotin-PEG3-alkyne is a versatile tool with broad applications in life sciences research.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to study the activity of enzymes in their native environment. PC Biotin-PEG3-alkyne can be used in a two-step ABPP workflow.

Identification of Protein-Protein Interactions

PC Biotin-PEG3-alkyne can be employed in proximity labeling techniques (e.g., in combination with engineered ascorbic acid peroxidase, APEX) to map protein-protein interaction networks.

An In-depth Technical Guide to PC Biotin-PEG3-alkyne for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC Biotin-PEG3-alkyne, a versatile reagent for bioconjugation. It details the molecule's core components, its mechanism of action, and its applications in various research and development fields. This document also provides detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Introduction to PC Biotin-PEG3-alkyne

PC Biotin-PEG3-alkyne is a chemical biology tool that incorporates three key functionalities: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via "click chemistry," and a photocleavable (PC) linker.[1][2] These components are connected by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, which enhances solubility in aqueous buffers.[3]

The defining feature of this reagent is its ability to conjugate to a target molecule and then, upon irradiation with near-UV light, release the conjugated molecule. This "catch and release" capability makes it an invaluable tool for applications such as affinity purification, proteomics, and controlled drug delivery.[1][2]

Molecular Structure and Properties

The structure of PC Biotin-PEG3-alkyne consists of a biotin head group, a PEG3 spacer, a photocleavable ortho-nitrobenzyl linker, and a terminal alkyne group.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [2][4][5] |

| Molecular Weight | 780.89 g/mol | [2][4][5] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO | [6] |

| Storage | -20°C for long-term storage | [7] |

Mechanism of Action

The utility of PC Biotin-PEG3-alkyne lies in a two-stage process: bioconjugation via click chemistry and subsequent release via photocleavage.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of PC Biotin-PEG3-alkyne allows for its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][8] This reaction is highly specific, rapid, and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules.[9]

The CuAAC reaction forms a stable triazole linkage between the PC Biotin-PEG3-alkyne and the azide-modified target molecule. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high selectivity, minimizing off-target modifications.[9]

Photocleavage of the ortho-Nitrobenzyl Linker

The photocleavable linker in PC Biotin-PEG3-alkyne is based on an ortho-nitrobenzyl (oNB) moiety. Upon irradiation with near-UV light (typically around 365 nm), this linker undergoes a photochemical reaction that results in the cleavage of the covalent bond, releasing the conjugated biomolecule.[1][2]

The mechanism of photocleavage involves the absorption of a photon by the oNB group, leading to an excited state. This is followed by an intramolecular hydrogen abstraction and subsequent rearrangement to an aci-nitro intermediate. This unstable intermediate then decomposes to release the biomolecule and a nitrosobenzaldehyde byproduct.

Applications

The unique properties of PC Biotin-PEG3-alkyne make it suitable for a wide range of applications in life sciences research and drug development.

-

Affinity Purification: The biotin tag allows for the efficient capture of the conjugated biomolecule using streptavidin-coated resins or beads. Subsequent photocleavage enables the gentle elution of the purified molecule, avoiding the harsh conditions often required to disrupt the strong biotin-streptavidin interaction.[10]

-

Proteomics and Genomics: This reagent is valuable for the enrichment and identification of specific proteins or nucleic acids from complex biological samples.[1]

-

Drug Delivery: In drug delivery research, PC Biotin-PEG3-alkyne can be used to create light-responsive drug delivery systems, allowing for the controlled release of therapeutics at a specific time and location.[1]

-

Studying Dynamic Protein Interactions: The ability to release a biomolecule with high temporal control makes this reagent ideal for studying dynamic cellular processes and protein-protein interactions.[1]

Quantitative Data

The efficiency of photocleavage is dependent on several factors, including the wavelength and intensity of the UV light, as well as the duration of exposure.

| Parameter | Condition | Typical Efficiency | Reference |

| Cleavage Wavelength | 300-365 nm | >90% | [11][12] |

| Light Intensity | 1-5 mW/cm² | >90% | [13] |

| Irradiation Time | 5-25 minutes | >90% |

It is important to note that prolonged exposure to high-intensity UV light can potentially damage sensitive biomolecules. Therefore, it is recommended to optimize the cleavage conditions for each specific application.

Experimental Protocols

The following are generalized protocols for the bioconjugation of PC Biotin-PEG3-alkyne to an azide-modified protein and its subsequent photocleavage. Optimization may be required for specific applications.

Protocol for CuAAC Bioconjugation

This protocol is adapted from a general click chemistry labeling procedure.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

PC Biotin-PEG3-alkyne

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve PC Biotin-PEG3-alkyne in DMSO to a concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of THPTA in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add PC Biotin-PEG3-alkyne to a 10- to 20-fold molar excess over the protein.

-

Prepare a premix of CuSO₄ and THPTA by adding 1 part CuSO₄ to 5 parts THPTA.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Protocol for Photocleavage

Materials:

-

Biotinylated protein immobilized on streptavidin-coated beads or in solution.

-

UV lamp with an emission peak around 365 nm (e.g., a handheld UV lamp or a UV transilluminator).

-

UV-transparent reaction vessel (e.g., quartz cuvette or specific microplates).

Procedure:

-

Sample Preparation:

-

If the biotinylated protein is immobilized on beads, wash the beads several times with a suitable buffer to remove any non-specifically bound molecules. Resuspend the beads in a minimal volume of buffer.

-

If the biotinylated protein is in solution, ensure the buffer does not contain components that strongly absorb at 365 nm.

-

-

UV Irradiation:

-

Place the sample in a UV-transparent container.

-

Irradiate the sample with a 365 nm UV lamp at an intensity of 1-5 mW/cm².

-

The irradiation time will need to be optimized, but a starting point of 5-30 minutes is recommended. Gentle mixing during irradiation can improve cleavage efficiency.

-

-

Sample Collection:

-

If using beads, centrifuge the sample to pellet the beads and collect the supernatant containing the released protein.

-

If the sample is in solution, it can be used directly for downstream applications.

-

Conclusion

PC Biotin-PEG3-alkyne is a powerful and versatile tool for bioconjugation, offering a unique combination of efficient and specific labeling with the ability to release the target molecule on demand. Its applications in affinity purification, proteomics, and drug delivery are well-established, and its utility continues to expand as new research frontiers are explored. By understanding the principles of its mechanism and following optimized protocols, researchers can effectively leverage this reagent to advance their scientific discoveries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PC Biotin-PEG3-alkyne, CAS 1869922-24-6 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Alkyne/Biotin PEG reagent, PC biotin-PEG3-alkyne, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]

- 6. aobious.com [aobious.com]

- 7. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. vectorlabs.com [vectorlabs.com]

- 11. glenresearch.com [glenresearch.com]

- 12. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 13. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]

The Strategic Advantage of the PEG3 Spacer in Biotinylation: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to molecules of interest—a process known as biotinylation—is a cornerstone technique. The remarkable affinity between biotin and streptavidin is harnessed in a vast array of applications, from routine protein detection to the development of sophisticated targeted therapeutics.[1][2] A critical, yet often overlooked, component of a biotinylation reagent is the spacer arm that connects the biotin moiety to the reactive group. This guide provides a comprehensive technical overview of the role of the tri-polyethylene glycol (PEG3) spacer in enhancing the efficacy and versatility of biotinylation.

The incorporation of a PEG3 spacer arm into biotinylation reagents offers significant advantages over reagents with no spacer or those with traditional alkyl chain spacers.[3][4] Its hydrophilic, flexible, and defined-length nature addresses key challenges in bioconjugation, leading to improved solubility, minimized steric hindrance, and reduced non-specific binding.[4][5][6] These attributes translate to more sensitive and reliable results in a multitude of experimental and therapeutic contexts.[3]

Core Properties and Advantages of PEG3 Biotinylation Reagents

The PEG3 spacer is a monodisperse compound composed of three repeating ethylene (B1197577) glycol units, which imparts a unique combination of properties that directly enhance the performance of biotinylation reagents.[7]

Enhanced Solubility and Reduced Aggregation: A primary advantage of the PEG3 spacer is its inherent hydrophilicity.[4] This property increases the water solubility of both the biotinylation reagent and the resulting biotinylated molecule.[5][8][9] This is particularly crucial when working with proteins that are prone to aggregation in aqueous solutions, a common issue with more hydrophobic biotinylation reagents.[5] By preventing aggregation, the PEG3 spacer helps maintain the native conformation and function of the labeled biomolecule.[4]

Minimized Steric Hindrance: The biotin-binding pockets of avidin (B1170675) and streptavidin are situated deep within the protein structure.[6] The flexible and extended nature of the PEG3 spacer arm physically separates the biotin molecule from the surface of the labeled protein or other macromolecule.[4][5] This increased distance mitigates steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[5][10] This is especially important in applications involving the interaction of large biomolecules.[5]

Reduced Non-Specific Binding: The hydrophilic "cloud" created by the PEG chains can shield the biotinylated molecule, reducing non-specific adsorption to surfaces and other proteins.[4][10] This leads to lower background signals and improved sensitivity in various assays.[4]

Defined Length for Reproducibility: Unlike traditional, polydisperse PEG polymers, a discrete PEG3 linker has a precisely defined molecular weight and length.[7] This uniformity is critical for batch-to-batch reproducibility and the consistent performance of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[7]

Quantitative Data of Common Biotin-PEG3 Reagents

The selection of a biotinylation reagent is often guided by its specific chemical and physical properties. The following tables summarize key quantitative data for a variety of commonly used Biotin-PEG3 reagents, categorized by their reactive group.

Amine-Reactive Reagents: These reagents target primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[3]

| Reagent Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Purity |

| Biotin-PEG3-NHS Ester | 544.6 | ~26.2 | >95% |

| Sulfo-NHS-PEG3-Biotin | 647.68 | ~26.2 | >95% |

Note: The spacer arm length is an estimation based on the structure and known bond lengths of PEG units.

Sulfhydryl-Reactive Reagents: These reagents are designed to react with free sulfhydryl groups (-SH) on cysteine residues.[3]

| Reagent Name | Molecular Weight (Da) | Purity |

| Biotin-PEG3-Maleimide | 569.67 | >90% |

Carboxyl-Reactive Reagents: These reagents target carboxyl groups (-COOH) found on aspartic acid and glutamic acid residues, or at the C-terminus of proteins.[3]

| Reagent Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Purity |

| Biotin-PEG3-Amine | 418.55 - 418.6 | 22.9 | >95% - 98% |

Carbonyl-Reactive Reagents: These reagents are used to label glycoproteins and other carbohydrate-containing molecules that have been oxidized to create aldehyde or ketone groups.[3]

| Reagent Name | Molecular Weight (Da) | Purity |

| Biotin-PEG3-Hydrazide | 461.58 | >95% |

Applications in Drug Development and Research

The unique properties of the PEG3 spacer make it a valuable component in a wide range of applications, most notably in the development of ADCs and PROTACs.[7]

PROTACs: In Proteolysis-Targeting Chimeras, a linker connects a target protein-binding ligand to an E3 ligase-binding ligand.[11][12] The length, flexibility, and composition of this linker are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][13] Short, discrete PEG linkers like PEG3 are frequently incorporated into PROTAC design to provide the optimal spatial orientation between the two ligands and to enhance the solubility and cell permeability of the PROTAC molecule.[7][11][14]

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[7] The PEG3 spacer can be incorporated into the linker to improve the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and reduced non-specific toxicity.[7]

Experimental Protocols

The following are detailed protocols for common laboratory procedures utilizing PEG3 biotinylation reagents. These protocols provide a foundational framework that can be adapted to specific experimental needs.

Protocol 1: General Protein Biotinylation with Biotin-PEG3-NHS Ester

This protocol outlines the steps for labeling a purified protein in solution.[3]

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Biotin-PEG3-NHS Ester.

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

-

Desalting column or dialysis cassette.

Procedure:

-

Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in DMSO or DMF to a concentration of 10 mM.[3]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS Ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3][5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[3][5]

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[3][5]

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.[5]

Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-PEG3-Biotin

This protocol is for labeling proteins on the surface of live cells.[3]

Materials:

-

Cultured cells.

-

Ice-cold PBS (pH 8.0).

-

Sulfo-NHS-PEG3-Biotin.

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS).

-

Cell lysis buffer.

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[3]

-

Biotinylation: Add a freshly prepared solution of Sulfo-NHS-PEG3-Biotin (0.5 mg/mL in ice-cold PBS, pH 8.0) to the cells. Incubate for 30 minutes on ice with gentle rocking.[3]

-

Quenching: Aspirate the biotin solution and wash the cells three times with the quenching solution to stop the reaction.[3]

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.[3]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant containing biotinylated cell surface proteins is now ready for downstream applications like immunoprecipitation.[3]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Unveiling Molecular Interactions: A Technical Guide to PC Biotin-PEG3-Alkyne in Genomics Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of genomics research, the ability to isolate and identify specific DNA, RNA, and associated protein complexes is paramount to unraveling cellular mechanisms and developing targeted therapeutics. PC Biotin-PEG3-alkyne has emerged as a powerful chemical probe for these applications, offering a unique combination of features for the precise labeling and gentle retrieval of biomolecules. This technical guide provides an in-depth exploration of PC Biotin-PEG3-alkyne, its core functionalities, detailed experimental protocols, and its application in genomics research.

Core Concepts: Structure and Functionality of PC Biotin-PEG3-Alkyne

PC Biotin-PEG3-alkyne is a multi-functional reagent designed for the targeted biotinylation of biomolecules.[1][2][3] Its structure consists of three key components:

-

A Biotin (B1667282) Moiety: This provides a high-affinity handle for strong and specific binding to streptavidin or avidin, forming the basis for affinity purification.[4]

-

A Photocleavable (PC) Linker: This linker can be cleaved upon exposure to near-UV light (around 365 nm), allowing for the gentle elution of captured biomolecules under mild, reagent-free conditions.[1][3][5] This is a significant advantage over traditional elution methods that often require harsh denaturing conditions, which can disrupt downstream analyses.[5]

-

A PEG3 (triethylene glycol) Spacer: This hydrophilic spacer enhances the water solubility of the reagent and the labeled biomolecule, while also minimizing steric hindrance, thereby improving the efficiency of both the labeling reaction and the subsequent binding to streptavidin.[3][4]

-

A Terminal Alkyne Group: This functional group enables the covalent attachment of the biotin tag to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][6]

Table 1: Physicochemical Properties of PC Biotin-PEG3-Alkyne

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [1][3] |

| Molecular Weight | 780.89 g/mol | [1] |

| CAS Number | 1869922-24-6 | [1][3] |

| Purity | Typically ≥95% | [1][3] |

| Storage Conditions | -20°C | [3] |

Experimental Workflow: From Labeling to Identification

The use of PC Biotin-PEG3-alkyne in genomics research typically follows a multi-step workflow, enabling the enrichment and subsequent identification of target biomolecules and their interacting partners.

General experimental workflow using PC Biotin-PEG3-alkyne.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing PC Biotin-PEG3-alkyne. These protocols are intended as a starting point and may require optimization for specific applications.

Labeling of Azide-Modified Biomolecules via Click Chemistry

This protocol describes the biotinylation of a biomolecule (e.g., DNA, RNA, or protein) that has been metabolically or enzymatically labeled with an azide (B81097) group.

Materials:

-

Azide-modified biomolecule

-

PC Biotin-PEG3-alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

-

Phosphate-buffered saline (PBS)

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of PC Biotin-PEG3-alkyne in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with PBS.

-

Add PC Biotin-PEG3-alkyne to the desired final concentration (typically a 10-50 fold molar excess over the biomolecule).

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction to a final concentration of 1 mM.

-

Initiate the reaction by adding the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

-

Removal of Excess Reagents:

-

Remove unreacted PC Biotin-PEG3-alkyne and copper catalyst using a suitable method such as spin filtration, dialysis, or precipitation.

-

Affinity Purification (Pull-Down Assay) of Biotinylated Biomolecules

This protocol details the capture of biotinylated biomolecules using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated biomolecule sample

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., PBS)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in the vial.

-

Transfer the desired amount of bead slurry to a new tube.

-

Place the tube on a magnetic rack to separate the beads from the supernatant. Discard the supernatant.

-

Wash the beads two to three times with Wash Buffer.

-

-

Binding of Biotinylated Biomolecule:

-

Add the biotinylated biomolecule sample to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound molecules.

-

-

Photocleavable Elution:

-

After the final wash, resuspend the beads in Elution Buffer.

-

Expose the bead suspension to a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²) for 15-60 minutes on ice.[3] The optimal exposure time should be determined empirically.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted biomolecule.

-

Applications in Genomics Research

PC Biotin-PEG3-alkyne is a versatile tool with numerous applications in genomics for studying DNA-protein interactions, RNA-protein interactions, and the composition of chromatin.

Identification of DNA- and RNA-Binding Proteins

Metabolic labeling of nascent DNA or RNA with azide-containing nucleosides (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyluridine (B57126) (EU) for RNA, which are then enzymatically converted to the azide) allows for the subsequent biotinylation with PC Biotin-PEG3-alkyne via click chemistry. The biotinylated nucleic acid-protein complexes can then be captured on streptavidin beads. After washing, the interacting proteins can be eluted by photocleavage and identified by mass spectrometry.

Workflow for identifying nucleic acid-binding proteins.

Proximity Labeling of Chromatin-Associated Proteins

In proximity labeling techniques like BioID, a protein of interest is fused to a biotin ligase.[7] While PC Biotin-PEG3-alkyne is not directly used in the BioID labeling step, it can be employed in related "click-and-release" strategies. For instance, if a protein of interest is fused to an enzyme that generates a reactive azide species in its vicinity, nearby proteins can be tagged with azides. These azide-tagged proteins can then be reacted with PC Biotin-PEG3-alkyne, captured, and identified.

Quantitative Data and Analysis

The success of experiments using PC Biotin-PEG3-alkyne relies on quantitative analysis at various stages. While specific quantitative data is highly experiment-dependent, the following table outlines key parameters that should be measured and optimized.

Table 2: Key Quantitative Parameters and Considerations

| Parameter | Typical Method of Measurement | Considerations for Optimization |

| Biotinylation Efficiency | Gel-shift assay, Western blot with streptavidin-HRP, Mass spectrometry | Molar ratio of PC Biotin-PEG3-alkyne to azide-biomolecule, reaction time, catalyst concentration. |

| Pull-down Enrichment | Western blot, qPCR (for nucleic acids), Mass spectrometry (spectral counts, intensity) | Amount of streptavidin beads, incubation time, stringency of wash buffers. |

| Photocleavage Efficiency | SDS-PAGE and silver staining/Western blot of supernatant vs. beads after elution | UV exposure time and intensity. |

| Protein Identification | Mass spectrometry | Number of unique peptides, protein coverage, and score. |

Analysis of mass spectrometry data is a critical step in identifying enriched proteins.[8] This typically involves database searching of the acquired tandem mass spectra to identify peptides and, subsequently, the proteins from which they originated.[8] Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to determine the relative abundance of proteins in the eluted sample compared to control experiments, allowing for the identification of specific interaction partners.

Conclusion

PC Biotin-PEG3-alkyne is a sophisticated and versatile tool for modern genomics research. Its unique combination of a photocleavable linker, a hydrophilic spacer, and a bioorthogonal alkyne handle provides researchers with the ability to specifically label and gently isolate nucleic acids and their associated proteins. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this powerful reagent in elucidating the complex molecular interactions that govern genome function. As with any advanced technique, careful optimization and appropriate controls are essential for generating high-quality, reproducible data.

References

- 1. PC Biotin-PEG3-alkyne, CAS 1869922-24-6 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. biotium.com [biotium.com]

- 7. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Strategic Application of PC Biotin-PEG3-Alkyne in Advanced Drug Delivery Systems: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of PC Biotin-PEG3-alkyne, a versatile linker molecule poised to significantly advance the development of targeted and controlled-release drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this guide details the core attributes of the linker, presents representative quantitative data from analogous systems, outlines detailed experimental protocols for its application, and visualizes the critical pathways and workflows involved.

Introduction to PC Biotin-PEG3-Alkyne

PC Biotin-PEG3-alkyne is a multi-functional, heterobifunctional linker engineered for sophisticated bioconjugation strategies in drug delivery. Its molecular architecture integrates three key functionalities:

-

A Biotin (B1667282) Moiety: This vitamin (B7) serves as a high-affinity targeting ligand for the sodium-dependent multivitamin transporter (SMVT) and other biotin receptors, which are frequently overexpressed on the surface of various cancer cells. This enables active targeting of drug-loaded nanocarriers to tumor sites, enhancing therapeutic efficacy while minimizing off-target effects.[1]

-

A PEG3 Spacer: A short chain of three polyethylene (B3416737) glycol units imparts hydrophilicity to the molecule. This PEG spacer enhances the aqueous solubility of the conjugate, reduces steric hindrance for biotin-receptor binding, and can contribute to the "stealth" properties of nanocarriers, prolonging their circulation time in the bloodstream.[2][3]

-

A Terminal Alkyne Group: This functional group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the linker to azide-modified drug molecules or nanocarrier surfaces in a controlled manner.[4][5]

-

A Photocleavable (PC) Linker: At its core, the linker contains a photolabile o-nitrobenzyl group. This enables the precise spatial and temporal release of a conjugated payload upon irradiation with near-UV light (typically around 365 nm), offering an external trigger for drug release at the target site.[5][6][7][8][9][10][11]

This unique combination of features makes PC Biotin-PEG3-alkyne an invaluable tool for constructing advanced drug delivery systems, including antibody-drug conjugates (ADCs) and targeted nanoparticles.[4][12]

Core Principles of Application

The utility of PC Biotin-PEG3-alkyne in drug delivery is founded on a sequence of well-established biological and chemical principles. The logical workflow begins with the construction of the drug delivery vehicle and culminates in targeted cell death.

Caption: Logical workflow for a PC Biotin-PEG3-alkyne-based drug delivery system.

The signaling pathway for cellular uptake is initiated by the specific interaction between the biotin ligand on the nanocarrier and its receptor on the cancer cell surface, leading to internalization.

Caption: Signaling pathway for biotin-receptor mediated endocytosis.

Quantitative Data on Analogous Drug Delivery Systems

Table 1: Physicochemical Properties of Biotinylated & PEGylated Nanoparticles

| Nanocarrier Type | Targeting Ligand | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Reference |

| PLGA Nanoparticles | Biotin-PEG | PLGA | 187.4 ± 4.5 | -5 ± 0.43 | [13] |

| Zein Nanoparticles | Biotin | Zein | 95.29 | -17.7 | [14][15] |

| Magnetic Microbubbles | Biotin-PEG | Not Specified | ~550 - 650 | -20 to -30 | [16] |

| Gold Nanoparticles | Aptamer + PEG | Gold | ~10 - 20 | Not Specified | [17] |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanocarrier Type | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |

| PLGA-PEG Nanoparticles | SN-38 | 9.8 ± 0.9 | 81.3 ± 4.3 | [13] |

| Zein Nanoparticles | Decitabine | Not Specified | 96.31 | [14][15] |

| PEGylated Liposomes | Paclitaxel | Not Specified | >90 | [3] |

| PEGylated Liposomes | Quercetin | ~4.5 | ~85 | [18] |

Table 3: In Vitro Cytotoxicity

| Cell Line | Drug Conjugate | IC50 Value | Key Finding | Reference |

| L1210FR (Biotin Receptor +) | Biotin-Linker-Taxoid | 8.8 nM | High potency in receptor-positive cells | [19] |

| L1210 (Biotin Receptor -) | Biotin-Linker-Taxoid | 522 nM | ~59-fold lower potency in receptor-negative cells | [19] |

| WI38 (Normal Fibroblast) | Biotin-Linker-Taxoid | 570 nM | ~65-fold lower potency in normal cells | [19] |

| 4T1 Breast Cancer | SN-38 Biotin-NPs | ~0.08 µg/mL | Targeted NPs more cytotoxic than free drug | [13] |

Detailed Experimental Protocols

The following section provides detailed, synthesized methodologies for the key experiments required to develop and evaluate a drug delivery system using PC Biotin-PEG3-alkyne.

Protocol 1: Formulation of Biotin-Targeted Liposomes via Click Chemistry

This protocol describes the preparation of liposomes containing an azide-functionalized lipid, followed by surface conjugation with PC Biotin-PEG3-alkyne.

Materials:

-

Phosphatidylcholine (PC)

-

Cholesterol

-

DSPE-PEG(2000)-Azide

-

PC Biotin-PEG3-alkyne (from supplier)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Copper (II) Sulfate (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Chloroform, Methanol (B129727)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

Procedure:

-

Liposome (B1194612) Formulation (Thin Film Hydration):

-

Dissolve PC, cholesterol, and DSPE-PEG(2000)-Azide in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a drug solution (e.g., doxorubicin (B1662922) in PBS) by vortexing at a temperature above the lipid phase transition temperature.

-

Downsize the resulting multilamellar vesicles by extrusion through polycarbonate membranes (e.g., 100 nm pore size) to form unilamellar liposomes.

-

Remove unencapsulated drug by passing the liposome suspension through an SEC column.

-

-

Click Chemistry Conjugation:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.

-

In a reaction tube, add the azide-functionalized liposome suspension.

-

Add PC Biotin-PEG3-alkyne (e.g., at a 5-10 fold molar excess relative to the azide (B81097) lipid).

-

Premix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper(I) complex and add it to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the final biotinylated liposomes from excess reactants using SEC or dialysis.

-

Store the formulation at 4°C.

-

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

- Dilute the nanoparticle suspension in PBS.

- Analyze using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and Polydispersity Index (PDI).

- Measure the surface charge (Zeta Potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

- Lyse a known amount of purified drug-loaded nanoparticles using a suitable solvent (e.g., methanol or Triton X-100).

- Quantify the amount of encapsulated drug using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

- Calculate EE% and DL% using the following formulas:

- EE% = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100

- DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

Protocol 3: In Vitro Light-Triggered Drug Release

Materials:

-

Drug-loaded, photocleavable nanoparticles

-

PBS (pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

UV lamp (365 nm, low intensity, e.g., 1-5 mW/cm²)

-

Incubator/shaker

Procedure:

-

Place a known concentration of the nanoparticle suspension into a dialysis bag.

-

Submerge the bag in a larger volume of release buffer (e.g., PBS pH 7.4 or 5.5) at 37°C with gentle stirring.

-

For the light-triggered group, irradiate the sample with 365 nm UV light for specific durations (e.g., 1, 5, 10, 30 minutes). Keep a control group in the dark.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the external buffer.

-

Quantify the concentration of the released drug in the aliquots using HPLC or UV-Vis spectrophotometry.

-

Plot the cumulative drug release percentage against time.

Protocol 4: In Vitro Cellular Uptake Study

Materials:

-

Cancer cell line overexpressing biotin receptors (e.g., HeLa, 4T1)

-

Control cell line with low/no biotin receptor expression

-

Fluorescently-labeled nanoparticles (either via a fluorescent lipid or a fluorescent drug)

-

Complete cell culture medium

-

PBS, Trypsin-EDTA

-

Flow cytometer and/or Confocal microscope

Procedure:

-

Seed cells in appropriate plates (e.g., 24-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Prepare nanoparticle suspensions in fresh cell culture medium at a desired concentration.

-

Competition Assay (Control): Pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to saturate the biotin receptors.

-

Remove the old medium from all cells and add the prepared nanoparticle media. Include groups for targeted nanoparticles, non-targeted nanoparticles (if available), and the free biotin competition group.

-

Incubate for a specific duration (e.g., 2-4 hours) at 37°C.

-

For Flow Cytometry:

-

Wash cells three times with cold PBS to remove non-internalized nanoparticles.

-

Detach cells using Trypsin-EDTA and resuspend in PBS.

-

Analyze the cell-associated fluorescence using a flow cytometer.

-

-

For Confocal Microscopy:

-

Wash cells three times with cold PBS.

-

Fix cells (e.g., with 4% paraformaldehyde).

-

Stain nuclei with DAPI.

-

Image the cells to visualize the intracellular localization of the nanoparticles.

-

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Experimental workflow for nanoparticle synthesis and conjugation.

Caption: Experimental workflow for an in vitro cellular uptake study.

Conclusion

PC Biotin-PEG3-alkyne represents a significant enabling tool for the creation of next-generation drug delivery systems. Its integrated design for targeting, conjugation, and controlled release provides a robust platform for developing therapies with enhanced precision and efficacy. While further studies documenting its application in fully characterized systems are needed, the principles governing its use are well-supported by extensive research in the fields of bioconjugation, nanoparticle formulation, and targeted drug delivery. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively harness the potential of this powerful linker in their drug development programs.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. PC Biotin-PEG3-alkyne, CAS 1869922-24-6 | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. amsbio.com [amsbio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Unveiling PC Biotin-PEG3-alkyne: A Multifunctional Tool for Advanced Molecular Research

For Immediate Release

In the intricate landscape of molecular biology and drug development, precision and control are paramount. Answering this call is PC Biotin-PEG3-alkyne, a versatile research tool designed for the specific and controlled labeling and isolation of biomolecules. This technical guide delves into the core features of PC Biotin-PEG3-alkyne, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its applications and methodologies.

At its core, PC Biotin-PEG3-alkyne is a chemical probe possessing three key functional domains: a biotin (B1667282) handle for high-affinity capture, a photocleavable (PC) linker enabling light-induced release, and a terminal alkyne group for covalent attachment via click chemistry. A polyethylene (B3416737) glycol (PEG3) spacer enhances its solubility and minimizes steric hindrance, making it an ideal reagent for a multitude of biological applications.

Key Features and Quantitative Data

The unique architecture of PC Biotin-PEG3-alkyne offers a powerful combination of functionalities for modern life sciences research. Its utility spans across bioconjugation, proteomics, genomics, and drug delivery systems.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [1] |

| Molecular Weight | 780.89 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 1869922-24-6 | [1] |

| Cleavage Wavelength | ~365 nm (near-UV) | [1] |

| Storage | -20°C, protected from light |

Experimental Protocols

Harnessing the full potential of PC Biotin-PEG3-alkyne requires optimized experimental procedures. Below are detailed protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and subsequent photocleavage for target release.

Protocol 1: Labeling of Azide-Modified Proteins via CuAAC Click Chemistry

This protocol outlines the steps for conjugating PC Biotin-PEG3-alkyne to a protein containing an azide (B81097) group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

PC Biotin-PEG3-alkyne

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of PC Biotin-PEG3-alkyne in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with a 10- to 20-fold molar excess of the PC Biotin-PEG3-alkyne stock solution.

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the protein-alkyne mixture to a final copper concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Protocol 2: Affinity Purification and Photocleavage of Biotinylated Proteins

This protocol describes the capture of the biotinylated protein using streptavidin-coated beads and its subsequent release via photocleavage.

Materials:

-

Biotinylated protein from Protocol 1

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

UV lamp (365 nm)

Procedure:

-

Binding:

-

Incubate the biotinylated protein solution with streptavidin-coated beads for 30-60 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Photocleavage:

-

Resuspend the beads in a suitable buffer.

-

Expose the bead suspension to a 365 nm UV lamp. The optimal irradiation time (typically 5-30 minutes) and distance from the lamp should be empirically determined.[2]

-

-

Elution:

-

Pellet the beads and collect the supernatant containing the released, tag-free protein.

-

Visualizing the Workflow and Logic

To further elucidate the utility of PC Biotin-PEG3-alkyne, the following diagrams illustrate the key processes and logical relationships.

References

An In-Depth Technical Guide to PC Biotin-PEG3-Alkyne for Labeling Azide-Functionalized Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract